
N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBM belongs to the class of chelating agents, which are compounds that can bind to metal ions and form stable complexes.
科学研究应用
DBM has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as a chelating agent for metal ions such as iron, copper, and zinc. DBM has been shown to form stable complexes with these metal ions, which can prevent their accumulation and toxicity in the body. This property makes DBM a potential candidate for the treatment of metal-related diseases such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of DBM as a chelating agent involves the formation of stable complexes with metal ions. The resulting complexes are then excreted from the body, preventing their accumulation and toxicity. DBM has also been shown to have antioxidant properties, which can further protect the body from oxidative stress caused by metal ions.
Biochemical and Physiological Effects:
DBM has been shown to have several biochemical and physiological effects. In animal studies, DBM has been shown to increase the levels of antioxidant enzymes such as catalase and superoxide dismutase. DBM has also been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. These effects suggest that DBM has potential anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties are well-known. However, one limitation of DBM is its low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on DBM. One direction is the development of novel DBM derivatives with improved solubility and chelating properties. Another direction is the investigation of the potential therapeutic applications of DBM for metal-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the potential anti-inflammatory and antioxidant properties of DBM warrant further investigation for the treatment of other diseases such as cancer and cardiovascular diseases.
Conclusion:
In conclusion, DBM is a synthetic compound with potential therapeutic applications. Its chelating properties and antioxidant properties make it a promising candidate for the treatment of metal-related diseases. Further research is needed to fully understand the mechanism of action of DBM and its potential applications.
合成方法
DBM can be synthesized by the reaction of benzoyl chloride with 3,4-dimethylaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization using a solvent such as ethanol. The purity of the final product can be confirmed by techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
属性
CAS 编号 |
6188-15-4 |
|---|---|
产品名称 |
N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide |
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-10-6-7-12(8-11(10)2)15-13(16)9-14(3,4)5/h6-8H,9H2,1-5H3,(H,15,16) |
InChI 键 |
UJMGEQKWJNWGRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)(C)C)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)
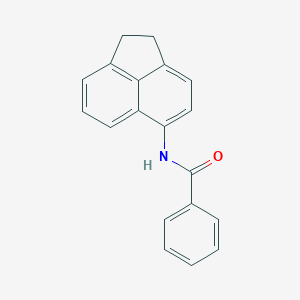

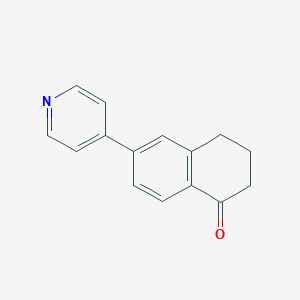
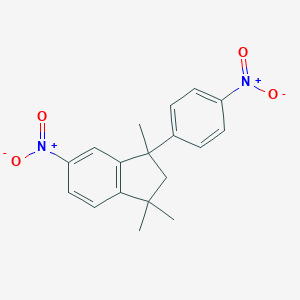
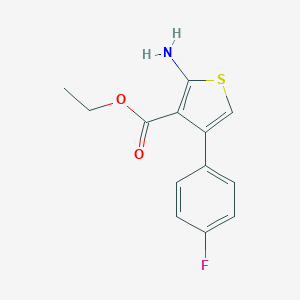
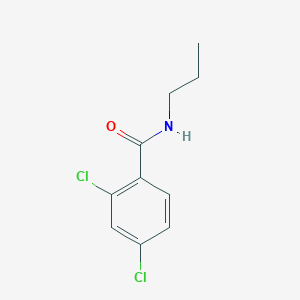
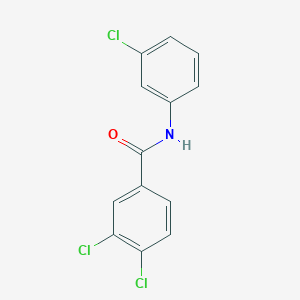
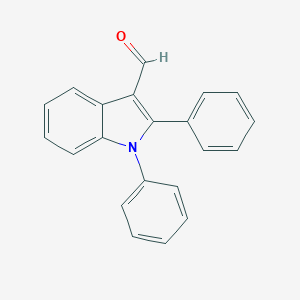
![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)
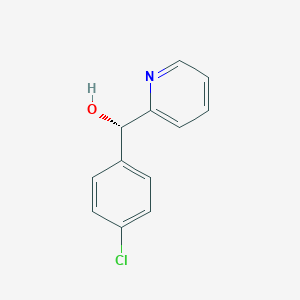


![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)